Home > Products > Screening Compounds P6804 > 3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione
3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione -

3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione

Catalog Number: EVT-13248092
CAS Number:
Molecular Formula: C6H7N3O2
Molecular Weight: 153.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione is a heterocyclic compound featuring a fused pyrrole and pyrazine structure. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties and biological activities.

Source

This compound can be synthesized through various chemical reactions involving pyrrole and pyrazine derivatives. It is often studied in the context of drug development and organic synthesis, with research focusing on its biological activity and potential therapeutic uses.

Classification

3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione belongs to the class of pyrrolopyrazines, which are recognized for their diverse pharmacological activities. The classification is based on its structural features, which include a fused bicyclic system that contributes to its reactivity and stability.

Synthesis Analysis

Methods

The synthesis of 3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione can be achieved through several methods:

  1. Cyclization Reactions: This involves the cyclization of appropriate precursors such as 1H-pyrrole and 1H-pyrazine derivatives under acidic or basic conditions.
  2. Condensation Reactions: The compound can also be synthesized via condensation reactions between diketones and amines, leading to the formation of the desired bicyclic structure.

Technical Details

Typical conditions for synthesis may include:

  • Use of solvents such as dimethylformamide or acetonitrile.
  • Catalysts like potassium carbonate or other bases to facilitate the reaction.
  • Refluxing the reaction mixture for several hours to ensure complete conversion.
Molecular Structure Analysis

Structure

The molecular structure of 3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione can be represented as follows:

  • Molecular Formula: C7H8N2O2
  • Molecular Weight: Approximately 152.15 g/mol

The compound features a bicyclic framework with two nitrogen atoms incorporated into the rings, contributing to its unique chemical properties.

Data

Key structural data includes:

  • Boiling Point: Not extensively documented but inferred from similar compounds.
  • Melting Point: Typically ranges between 150°C - 160°C based on similar derivatives.
Chemical Reactions Analysis

Reactions

3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione participates in various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atoms in the pyrazine ring can undergo nucleophilic substitution reactions with electrophiles.
  2. Electrophilic Aromatic Substitution: The compound can react with electrophiles at the positions adjacent to nitrogen atoms in the fused rings.

Technical Details

These reactions are typically carried out under controlled conditions to optimize yield and selectivity. Reaction mechanisms often involve resonance stabilization due to the electron-rich nature of the nitrogen atoms.

Mechanism of Action

Process

The mechanism of action for 3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione is primarily linked to its interactions with biological targets:

  1. Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  2. Receptor Modulation: It has been shown to interact with various receptors in biological systems, influencing cellular signaling pathways.

Data

Research indicates that this compound exhibits activity against certain cancer cell lines and may possess anti-inflammatory properties based on preliminary studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid or powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with strong oxidizing agents and may undergo polymerization under specific conditions.
Applications

Scientific Uses

3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione has several promising applications:

  1. Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases including cancer and inflammatory disorders.
  2. Material Science: Explored for use in developing new materials due to its unique electronic properties.

Research continues to expand on its applications across different fields including pharmacology and materials engineering.

Nomenclature and Structural Classification

Systematic IUPAC Nomenclature and Tautomeric Variants

The compound "3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione" is defined by a fused bicyclic system comprising pyrrole and pyrazine rings. Its IUPAC name explicitly denotes:

  • "1H-": Indicates the proton resides on the pyrrole nitrogen (N1).
  • "3,4-Dihydro": Specifies saturation at the pyrrole ring's C3–C4 bond.
  • "Pyrazine-5,7(2H,6H)-dione": Confirms carbonyl groups at C5 and C7 of the pyrazine ring, with hydrogen atoms at N2 and N6 enabling lactam tautomerism [3] [5].

The CAS registry number 501081-63-6 formalizes this specific tautomer [5]. Alternative nomenclature includes 1H-Pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione, 3,4-dihydro-, though deviations occur in commercial databases (e.g., "tetrahydro" misassignments in CAS 117311-39-4) [9].

Tautomeric Equilibria:The molecule exhibits two key tautomeric forms:

  • Diketo Form (1H-Tautomer): Dominant in solid and neutral phases, stabilized by aromaticity in the pyrazine ring and intramolecular H-bonding between N6H and C5=O [3] [7].
  • Enol-Enamine Form (2H-Tautomer): Rare and energetically disfavored (+37.03 kJ/mol vs. 1H-form), as it disrupts pyrazine aromaticity [7].

Table 1: Tautomeric and Nomenclature Variants

Systematic NameCAS RegistryMolecular FormulaKey Features
3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione501081-63-6C₆H₇N₃O₂Predominant diketo tautomer; N1-protonated
1H-Pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione, tetrahydro-117311-39-4Not specifiedMisassigned; implies full saturation
6-Phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione6538-81-4C₁₃H₈N₂O₂N6-substituted derivative; phenyl at N6

Comparative Analysis of Pyrrolo-Pyrazine-Dione Isomeric Systems

Pyrrolopyrazinediones exhibit bioactivity and photophysical properties tied to ring fusion topology. Key isomers include:

  • Pyrrolo[3,4-b]pyrazinedione (Target): Characterized by angular fusion at pyrrole C3–C4 and pyrazine C5–C6. This electron-deficient system shows planarity and dipole moments of ~4.5 D, facilitating charge-transfer applications [8].
  • Pyrrolo[1,2-a]pyrazinedione: Linear fusion (e.g., Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- from Streptomyces). This saturated isomer acts as an antioxidant due to H-donation from bridgehead hydrogens [2] [4].
  • Pyrazolo[3,4-b]pyridinedione: Bioactive kinase inhibitor scaffold with N2-substitution preference. Unlike pyrrolo analogues, it favors 1H-tautomers exclusively in drug development [7].

Table 2: Structural and Functional Comparison of Isomers

Isomer SystemFusion TypeMolecular Weight (g/mol)Bioactivity/ApplicationKey Distinguishing Feature
Pyrrolo[3,4-b]pyrazine-5,7-dioneAngular153.14Allosteric modulators (e.g., M4 receptor)Electron deficiency; planar structure
Pyrrolo[1,2-a]pyrazine-1,4-dioneLinear166.18Antioxidant (isolated from Streptomyces)Hydrogen-donation capacity; aliphatic ring
Pyrazolo[3,4-b]pyridineAngularVariable (e.g., 145 for base)Kinase inhibitors (14 in clinical trials)Aromatic in both rings; N1-substitution

Positional Reactivity of Fused Heterocyclic Systems

The reactivity of 3,4-dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione is governed by:

  • Electrophilic Sites: C3 and C6 are electron-deficient (calculated partial charge: C6 = +0.32, C3 = +0.18) due to flanking carbonyls. C6 undergoes nucleophilic addition (e.g., Suzuki coupling at C6 with arylboronic acids) [8].
  • Nucleophilic Sites: N2 and N6 deprotonate under basic conditions (pKa ~12.6), forming anions that attack alkyl halides. N2-alkylation dominates due to reduced steric hindrance [5] [7].
  • Cross-Coupling Hotspots: Microwave-assisted Suzuki-Miyaura functionalization occurs at C3 and C6, enabling donor-acceptor chromophores for solvatochromic sensors [8].

Table 3: Positional Reactivity Guide

PositionElectron DensityPreferred ReactionsExample
C3Moderate deficit (δ+ = +0.18)Nucleophilic substitution; cross-couplingSuzuki-Miyaura with 4-cyanophenylboronic acid
C6High deficit (δ+ = +0.32)Electrophilic addition; palladium couplingBromination to form C6-bromo derivative
N2/N6High lone-pair densityAlkylation; metal coordinationN2-Methylation under K₂CO₃/DMF
C5/C7 CarbonylsPolarized C=OReduction (NaBH₄); condensationSchiff base formation with anilines

Properties

Product Name

3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione

IUPAC Name

1,2,3,4-tetrahydropyrrolo[3,4-b]pyrazine-5,7-dione

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C6H7N3O2/c10-5-3-4(6(11)9-5)8-2-1-7-3/h7-8H,1-2H2,(H,9,10,11)

InChI Key

CDGMEVINJUWYLB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(N1)C(=O)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.